Phenyl cinnamate

Photocrosslinking Liquid Crystal Alignment Chiral Dopants

Select phenyl cinnamate (CAS 25695-77-6, ≥98% E-isomer) for reliable photochemical performance where generic cinnamates fail. Its unique phenyl ester structure enables a 20-fold faster photodimerization rate and superior liquid crystal alignment in LCDs compared to alkyl analogs. Ideal for synthesizing photoresponsive chiral dopants with high helical twisting power (HTP) for smart windows and tunable lasers. The trans-configuration ensures thermodynamic stability required for reproducible R&D and industrial photopatterning. Avoid performance degradation caused by substituting simpler cinnamates without re-optimizing substitution-dependent nonradiative decay pathways.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 25695-77-6
Cat. No. B3028656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl cinnamate
CAS25695-77-6
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
InChIInChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
InChIKeyNBFNGRDFKUJVIN-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Cinnamate (CAS 25695-77-6): Core Chemical Identity and Functional Profile for Research and Industrial Sourcing


Phenyl cinnamate (CAS 25695-77-6), chemically defined as phenyl (2E)-3-phenylprop-2-enoate, is an aromatic ester formed through the conjugation of cinnamic acid and phenol. With a molecular formula of C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol, this solid compound exhibits a melting point of 74–78°C and demonstrates UV absorption characteristics that make it valuable in photochemical applications . As a member of the cinnamate ester family, phenyl cinnamate serves as a versatile building block in organic synthesis and materials science, functioning both as a UV-absorbing chromophore in polymer systems and as a precursor for photochemical transformations [1]. The compound's trans (E) configuration is the thermodynamically stable isomer and is the commercially available form for research applications.

Why Phenyl Cinnamate Cannot Be Casually Substituted with Generic Cinnamate Esters in Performance-Critical Applications


While the cinnamate ester class shares a common α,β-unsaturated carbonyl backbone, the specific nature of the ester substituent profoundly alters key performance attributes. Phenyl cinnamate's phenyl ester moiety introduces distinct electronic and steric effects compared to alkyl cinnamates like methyl or ethyl cinnamate. These differences manifest in altered photophysical pathways [1], modified liquid crystalline mesophase behavior in polymer matrices [2], and significant changes in nucleophilic substitution kinetics [3]. In applications such as photocrosslinkable liquid crystal alignment layers, the substitution pattern on the cinnamate phenyl ring directly governs the efficiency of photodimerization versus competing isomerization pathways, which ultimately determines the quality and stability of the induced alignment [2]. Consequently, substituting phenyl cinnamate with a simpler analog without rigorous re-optimization is likely to result in substantial performance degradation. The following evidence guide provides the quantitative data necessary to inform a scientifically sound procurement decision.

Quantitative Differentiation of Phenyl Cinnamate: Head-to-Head Performance Evidence Against Comparator Esters


Accelerated Intramolecular [2+2] Photodimerization Kinetics in Phenyl Cinnamate-Based Cyclic Dimers Compared to Linear Dimers

In the context of photoresponsive liquid crystal dopants, a macrocyclized dimer incorporating phenyl cinnamate moieties exhibits a dramatic enhancement in the rate of intramolecular [2+2] photodimerization. Under ultraviolet irradiation, the cyclic dimer configuration facilitates a photodimerization rate that is 20 times faster than that observed for a structurally analogous linear dimer [1]. This kinetic advantage is attributed to the preorganization and spatial proximity enforced by the macrocyclic architecture, which is enabled by the specific geometric and electronic properties of the phenyl cinnamate photophore.

Photocrosslinking Liquid Crystal Alignment Chiral Dopants

Tunable Photodimer Alignment in Polymer Films Through Phenyl Substitution Pattern on Cinnamate Core

The liquid crystal alignment properties of photocrosslinked polymer films are directly governed by the orientation of photodimers formed during UV exposure. A study comparing three phenyl-substituted cinnamate-based polymers ('Para', 'Meta', and 'Metamet' substitution patterns) revealed that the 'Para' system exhibits a strong preferential alignment of head-to-head or head-to-tail photodimers along the polarization direction (P) of the incident linearly polarized UV light [1]. In contrast, the 'Meta' and 'Metamet' systems show this preferential alignment to a lesser extent. This indicates that the para-phenyl substitution pattern on the cinnamate chromophore yields superior, more defined anisotropic orientation, which is critical for achieving high-quality liquid crystal alignment.

Photocrosslinkable Polymers Liquid Crystal Alignment Anisotropic Films

Impact of Phenyl Ring Substitution on Photochemical Pathway Efficiency in Cinnamate Sunscreens

The efficiency with which cinnamate derivatives convert harmful UV energy to heat via nonradiative decay (NRD) is highly sensitive to the substitution pattern on the aromatic ring. A theoretical study on methyl cinnamate (MC) serves as a class-level model for phenyl cinnamate analogs. It found that while unsubstituted MC follows an efficient '1ππ* (trans) → 1nπ* → T1 (3ππ*) → S0' pathway for rapid energy dissipation, substitution at the para position leads to a slightly less efficient '1ππ* (trans) → 3nπ* → T1 (3ππ*) → S0' route [1]. Crucially, meta or ortho substitution significantly raises the energy barrier for the crucial 1ππ* → 1nπ* internal conversion step, resulting in a much longer excited-state lifetime and a shift to a less efficient 'CC bond twisting' decay mechanism. This implies that a specific substitution pattern, such as that in phenyl cinnamate, must be carefully selected to avoid a detrimental slowdown of the photoprotective NRD process.

Cinnamate Sunscreens Nonradiative Decay Photoisomerization

Quantitative Kinetic Parameters for Nucleophilic Substitution on Aryl Cinnamates Including Phenyl Cinnamate

The reactivity of phenyl cinnamate in nucleophilic acyl substitution is governed by the nature of its aryloxide leaving group. A comprehensive kinetic study of Y-substituted-phenyl cinnamates (1a-1h) reacting with primary amines established a concerted reaction mechanism [1]. The Brønsted-type plot for the reaction of 2,4-dinitrophenyl cinnamate (1a) yielded a βnuc value of 0.57. Furthermore, the study quantified the leaving group effect, reporting βlg values of –0.71 for reactions with hydrazine and –0.87 for reactions with glycylglycine. These values provide a quantitative framework for predicting the reactivity of phenyl cinnamate and its substituted derivatives in synthetic transformations, allowing for rational selection based on desired reaction rates.

Nucleophilic Substitution Reaction Kinetics α-Effect

Phenyl Cinnamate as a Direct Precursor for Photochemical Synthesis of 2′-Hydroxychalcones

Phenyl cinnamate undergoes a photo-Fries rearrangement upon photolysis to yield 2′-hydroxychalcone (2a) [1]. This transformation is a direct synthetic route to an important class of flavonoid precursors. While the text does not provide a quantitative yield comparison against other cinnamate esters under identical conditions, it establishes phenyl cinnamate as a viable substrate for this photochemical pathway. The presence of the phenol-derived ester group is essential for the intramolecular rearrangement to occur, differentiating it from alkyl cinnamates (e.g., methyl or ethyl cinnamate) which would undergo different photochemical reactions, such as simple trans-cis isomerization or [2+2] cycloaddition without forming a chalcone skeleton.

Photochemistry Chalcone Synthesis Flavonoid Precursors

Recommended Application Scenarios for Phenyl Cinnamate Based on Differentiated Performance Evidence


Fabrication of High-Efficiency Photopatternable Liquid Crystal Alignment Layers

Given the 20-fold faster photodimerization rate observed in cyclic phenyl cinnamate dimers [1] and the superior alignment properties of para-substituted phenyl cinnamate polymers [2], this compound is ideally suited for creating photopatterned alignment layers in liquid crystal displays (LCDs) and other photonic devices. Its use can enable faster manufacturing throughput or more precise alignment control compared to materials based on generic cinnamates.

Development of Photoresponsive Chiral Dopants for Nematic Liquid Crystals

The macrocyclized phenyl cinnamate dimer's function as a photoresponsive chiral dopant with high helical twisting power (HTP) [1] makes it a valuable component in cholesteric liquid crystal (CLC) systems. These systems are used in applications ranging from tunable color filters and lasers to smart windows, where the compound's ability to undergo rapid and controlled photochemical switching is a key advantage.

Rational Design of Cinnamate-Based Sunscreen Agents with Optimized Energy Dissipation

The class-level understanding of how phenyl ring substitution dictates the efficiency of the nonradiative decay pathway [2] positions phenyl cinnamate as a useful model compound. Researchers can leverage this knowledge to design new sunscreen actives, avoiding substitution patterns (like meta or ortho) that lead to 'much longer 1ππ* state lifetimes' and reduced photoprotective efficacy, while exploring phenyl or para-substituted variants for improved performance.

Synthetic Precursor for Photochemical Production of 2′-Hydroxychalcone Libraries

Phenyl cinnamate's unique ability to undergo photo-Fries rearrangement to form 2′-hydroxychalcones [3] makes it an invaluable starting material for medicinal chemists and natural product researchers. It provides a direct route to generate diverse chalcone libraries, which are important scaffolds for developing anti-inflammatory, anticancer, and antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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